

# CHIR-124 Selectivity Profile

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Chir-124

CAS No.: 405168-58-3

Cat. No.: S548233

Get Quote

| Target Kinase | IC50 Value | Selectivity Fold (vs. Chk1) |
|---------------|------------|-----------------------------|
| Chk1          | 0.3 nM     | -                           |
| FLT3          | 5.8 nM     | ~19-fold                    |
| PDGFR         | 6.6 nM     | ~22-fold                    |
| Chk2          | 697.4 nM   | ~2,325-fold                 |
| Cdk2/cyclin A | 0.1911 µM  | ~637-fold                   |
| Cdc2/cyclin B | 0.5057 µM  | ~1,685-fold                 |
| Cdk4/cyclin D | 2.05 µM    | ~6,833-fold                 |
| PKA           | 0.1031 µM  | ~344-fold                   |
| PKCγ          | 0.11 µM    | ~367-fold                   |
| VEGFR2 (FLK1) | 0.5779 µM  | ~1,926-fold                 |

[1] [2]

This data shows that while **CHIR-124** is most potent against Chk1, it also has notable activity against FLT3 and PDGFR at low nanomolar concentrations. However, it is significantly less potent against other key cell

cycle kinases like Chk2 and various cyclin-dependent kinases (Cdks) [2].

## Mechanisms of Selective Toxicity

The selective anti-proliferative or toxic effects of **CHIR-124** are not universal but are highly dependent on cellular context. The following diagram and sections detail the key mechanisms.



[Click to download full resolution via product page](#)

## Synergy with DNA-Damaging Agents in p53-Deficient Cells

**CHIR-124** exhibits strong synergistic cytotoxicity when used with topoisomerase I poisons (like SN-38/irinotecan or camptothecin). The mechanism involves abrogating critical cell cycle checkpoints.

- **Checkpoint Abrogation:** Upon DNA damage, Chk1 is activated and enforces cell cycle arrest in S-phase and G2-M phases, providing time for repair. **CHIR-124** inhibits Chk1, forcing cells with damaged DNA to proceed through the cycle, leading to catastrophic cell death (apoptosis) [1].
- **p53 Dependence:** This effect is significantly **enhanced in cancer cells with mutant or deficient p53**. p53 is a key protein in the G1 checkpoint; its loss makes cells entirely reliant on the S and G2-M checkpoints controlled by Chk1. Inhibiting Chk1 in this context leaves no functional checkpoint, creating a synthetic lethal interaction [1].
- **Key Experimental Evidence:**
  - **In vitro:** In MDA-MB-435 breast cancer cells (p53 mutant), **CHIR-124** abrogated the SN-38-induced S and G2-M checkpoints and potentiated apoptosis [1].
  - **In vivo:** In an orthotopic breast cancer xenograft model, **CHIR-124** potentiated the growth-inhibitory effects of irinotecan, associated with checkpoint abrogation and increased tumor apoptosis [1].

## Essential Role in Rapidly Proliferating Immune Cells

Research in germinal center (GC) B cells reveals another context of selective dependence on Chk1.

- **Vital for Survival:** GC B cells are among the fastest-dividing cells in the body. They exhibit a high baseline level of replication stress, making them particularly dependent on the ATR-Chk1 pathway for survival during proliferation [3].
- **Signaling Determines Fate:** The cellular response to **CHIR-124** in B cells depends on the activating signal.
  - **BCR Signaling:** B cells stimulated via the B cell receptor are exquisitely sensitive to **CHIR-124** and undergo **BIM-dependent apoptosis** with little cell cycle arrest [3].
  - **T Cell Help:** B cells receiving CD40 and cytokine signals (mimicking T cell help) respond to **CHIR-124** primarily with **S-G2 cell cycle arrest**, showing greater tolerance to the resulting DNA damage [3].
- **Implication:** This predicts that **CHIR-124** would be potent in killing B-cell lymphomas addicted to BCR signaling but could also dampen normal humoral immunity [3].

## Experimental Troubleshooting Guide

Here are answers to specific issues you might encounter while using **CHIR-124** in your experiments.

**FAQ 1: The cytotoxic effect of CHIR-124 in my cancer cell lines is weak when used alone. Is this expected?**

- **Answer:** Yes, this is expected. **CHIR-124** is primarily a **chemo-potentiating agent**. Its potent cytotoxic effects are typically observed in combination with DNA-damaging agents like topoisomerase I inhibitors (e.g., SN-38, camptothecin) [1]. You should design your experiments to test **CHIR-124** in combination with such genotoxic drugs.

#### FAQ 2: How can I maximize the synergistic effect between CHIR-124 and a DNA-damaging agent?

- **Answer:** Focus on cellular context. The synergy is strongest in cell lines that are **p53-deficient** [1]. Prior to your experiments, confirm the p53 status of your model. Furthermore, ensure you use appropriate concentrations. The synergistic interaction often occurs at concentrations of both agents that are below their individual IC50 values [1] [2].

#### FAQ 3: I am observing different levels of cell death in my B-cell cultures treated with CHIR-124. What could be the cause?

- **Answer:** The death is highly dependent on the activation signal. Cultures stimulated primarily through the **B cell receptor (BCR) will be far more sensitive** to **CHIR-124**-induced apoptosis than those receiving strong CD40 and cytokine signals (mimicking T cell help) [3]. Review the mitogenic signals in your culture system, as this variable alone can drastically alter the outcome.

#### FAQ 4: What is a standard in vivo protocol for testing CHIR-124 in combination with irinotecan?

- **Answer:** A protocol from a published orthotopic breast cancer model is a good reference [1].
  - **Model:** Mice with established MDA-MB-435 tumor xenografts.
  - **CHIR-124 Dose:** 10 mg/kg or 20 mg/kg.
  - **Route:** Oral gavage (p.o.).
  - **Irinotecan (CPT-11) Dose:** 20 mg/kg.
  - **Route:** Intraperitoneal injection (i.p.).
  - **Schedule:** Administered for 5 days. The potentiation of irinotecan's effect by **CHIR-124** was associated with increased apoptosis and abrogation of the G2-M checkpoint in the tumors.

#### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. CHIR-124, a novel potent inhibitor of Chk1, potentiates the cytotoxicity of topoisomerase I poisons in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
2. CHIR-124 | Checkpoint Kinase (Chk) Inhibitor [medchemexpress.com]
3. CHK1 dosage in germinal center B cells controls humoral ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [CHIR-124 Selectivity Profile]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548233#chir-124-selective-toxicity]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** info@smolecule.com  
**Web:** www.smolecule.com